N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

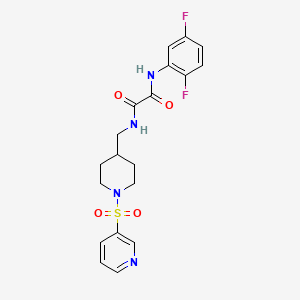

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic small molecule characterized by an oxalamide backbone. Its structure features two key substituents:

- N1-substituent: A 2,5-difluorophenyl group, which enhances metabolic stability and lipophilicity through fluorine’s electronegativity and hydrophobic effects.

- N2-substituent: A piperidin-4-ylmethyl group functionalized with a pyridin-3-ylsulfonyl moiety at the piperidine nitrogen. The sulfonyl group may improve binding affinity or solubility, while the pyridine ring could participate in hydrogen bonding or π-π interactions.

The piperidine scaffold contributes conformational flexibility, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O4S/c20-14-3-4-16(21)17(10-14)24-19(27)18(26)23-11-13-5-8-25(9-6-13)30(28,29)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITRIZOGSNSKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound belongs to a class of oxalamides, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F2N3O3S, with a molecular weight of approximately 385.43 g/mol. The structure features a difluorophenyl group, a piperidine moiety, and a pyridine sulfonamide, contributing to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrophobic Interactions : The difluorophenyl group can engage in hydrophobic interactions with protein pockets, enhancing binding affinity.

- Hydrogen Bonding : The piperidinylmethyl group can form hydrogen bonds with amino acid residues in target proteins, influencing enzyme or receptor activity.

These interactions can modulate the function of various proteins involved in disease pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that oxalamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of oxalamide have shown effectiveness against breast cancer cells by targeting specific signaling pathways related to tumor growth and survival .

Anti-inflammatory Effects

Oxalamides have been investigated for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Potential

The compound's structural features may also confer neuroprotective effects. Similar compounds have been studied for their ability to modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and neurodegenerative diseases. By acting as noncompetitive antagonists at AMPA receptors, they can reduce excitotoxicity associated with neuronal damage .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Goxalapladib (CAS-412950-27-7)

Structure : Goxalapladib contains a 1,8-naphthyridine core linked to an acetamide chain with multiple substituents, including a 2,3-difluorophenyl ethyl group, a methoxyethyl-substituted piperidine, and a trifluoromethyl biphenyl moiety.

Key Differences :

Functional Insights :

- Both compounds utilize fluorinated aromatic groups for enhanced stability and target engagement.

- The target compound’s pyridin-3-ylsulfonyl group may confer distinct electronic or steric effects compared to Goxalapladib’s methoxyethyl-piperidine.

Pesticide Sulfonamides (e.g., Tolylfluanid)

Structure: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) shares a sulfonamide group with the target compound but lacks a piperidine or oxalamide backbone. Key Differences:

| Parameter | Target Compound | Tolylfluanid |

|---|---|---|

| Core Structure | Oxalamide | Methanesulfonamide |

| Substituents | Fluorophenyl, pyridinylsulfonyl-piperidine | Dichloro, fluoro, dimethylamino sulfonyl, methylphenyl |

| Application | Presumed pharmaceutical | Antifungal pesticide |

Functional Insights :

- Sulfonyl groups in both compounds may interact with biological targets (e.g., enzymes), but their applications diverge drastically.

- The target compound’s piperidine-pyridine system suggests a designed specificity for mammalian targets, unlike Tolylfluanid’s broad-spectrum pesticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.